molecular formula C16H13BrClN3O2 B2995012 5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034377-08-5

5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2995012
CAS No.: 2034377-08-5
M. Wt: 394.65
InChI Key: BENLUGIRFJFBEJ-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest for its diverse chemical properties and potential applications in various scientific fields. It features bromine, chlorine, furan, and pyrazole groups, making it a valuable molecule for studying chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : The synthesis typically begins with commercially available 2-bromo-5-chlorobenzoic acid.

  • Amidation Reaction: : The acid is converted to 5-bromo-2-chlorobenzoic acid chloride using thionyl chloride, followed by reaction with N-(2-aminoethyl)-4-(furan-2-yl)pyrazole to yield the target compound.

  • Reaction Conditions: : This process requires anhydrous conditions, a base such as triethylamine, and an inert atmosphere to prevent side reactions.

Industrial Production Methods:

While industrial-scale production details are often proprietary, similar methodologies can be scaled up with appropriate modifications to equipment, solvent recycling, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: : The compound can undergo nucleophilic substitutions, particularly at the bromine or chlorine sites.

  • Oxidation and Reduction: : The furan ring can be susceptible to oxidation under acidic conditions, while the benzamide can be reduced to corresponding amines.

  • Cyclization: : The pyrazole and furan moieties make the compound versatile for forming cyclic structures.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate or mCPBA.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines or thiols under basic conditions.

Major Products:

  • Oxidation Products: : Furan ring oxidized to dihydrofuran derivatives.

  • Reduction Products: : Reduction of amide to primary amine.

  • Substitution Products: : New compounds where bromine or chlorine are replaced by different nucleophiles.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to bind to specific proteins or nucleic acids.

  • Medicine: : Explored for pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.

  • Industry: : Utilized in material science for the synthesis of advanced polymers and functional materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is often determined by its interaction with biological targets:

  • Molecular Targets: : It can bind to enzymes or receptors with high specificity, modulating their activity.

  • Pathways Involved: : The compound may interfere with signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

  • 5-bromo-2-chlorobenzamide: : Lacks the furan and pyrazole groups, making it less complex and less reactive.

  • N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: : Without halogen substitutions, it has different reactivity and biological profiles.

  • 5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)aniline: : Substituting benzamide with aniline alters the electron distribution and hence the reactivity.

Uniqueness:

5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide stands out due to its halogen substitutions and fused heterocyclic rings, which enhance its chemical versatility and potential for diverse biological activities.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3O2/c17-12-3-4-14(18)13(8-12)16(22)19-5-6-21-10-11(9-20-21)15-2-1-7-23-15/h1-4,7-10H,5-6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENLUGIRFJFBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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